molecular formula C4H7Br3 B1582172 1,2,4-Tribromobutane CAS No. 38300-67-3

1,2,4-Tribromobutane

Cat. No.: B1582172
CAS No.: 38300-67-3
M. Wt: 294.81 g/mol
InChI Key: UKFHIKGQGFCINK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Tribromobutane is an organic compound with the molecular formula C4H7Br3 and a molecular weight of 294.810 g/mol . It is a halogenated derivative of butane, where three hydrogen atoms are replaced by bromine atoms at the 1st, 2nd, and 4th positions of the butane chain. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4-Tribromobutane can be synthesized through the bromination of butane. The process typically involves the reaction of butane with bromine in the presence of a catalyst or under ultraviolet light to facilitate the substitution of hydrogen atoms with bromine atoms. The reaction conditions include maintaining a controlled temperature and using a solvent to dissolve the reactants.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination processes. The reaction is carried out in a reactor where butane and bromine are continuously fed, and the product is separated and purified through distillation and other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1,2,4-Tribromobutane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

    Reduction Reactions: It can be reduced to butane or other partially brominated butanes using reducing agents like zinc and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or alcohols.

    Elimination: Strong bases like potassium hydroxide or sodium ethoxide in ethanol.

    Reduction: Zinc dust and hydrochloric acid or other reducing agents in aqueous or alcoholic solutions.

Major Products:

Scientific Research Applications

1,2,4-Tribromobutane has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other brominated compounds and polymers.

    Biology: It serves as a reagent in biochemical studies to investigate the effects of halogenated compounds on biological systems.

    Medicine: Research into its potential use in pharmaceuticals, particularly in the synthesis of brominated drugs.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,4-tribromobutane involves its reactivity as a halogenated compound. The bromine atoms in the molecule make it highly reactive towards nucleophiles and bases. In substitution reactions, the bromine atoms are replaced by nucleophiles, while in elimination reactions, they are removed to form double bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

    1,2,3-Tribromobutane: Another tribrominated butane with bromine atoms at the 1st, 2nd, and 3rd positions.

    1,1,2-Tribromobutane: A tribrominated butane with bromine atoms at the 1st, 1st, and 2nd positions.

    1,2,4-Tribromo-1,1,2-trifluorobutane: A compound with both bromine and fluorine atoms.

Uniqueness: 1,2,4-Tribromobutane is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. The presence of bromine atoms at the 1st, 2nd, and 4th positions allows for distinct substitution and elimination reactions compared to other tribromobutanes .

Properties

IUPAC Name

1,2,4-tribromobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Br3/c5-2-1-4(7)3-6/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFHIKGQGFCINK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334486
Record name 1,2,4-tribromobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38300-67-3
Record name 1,2,4-tribromobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,4-Tribromobutane
Reactant of Route 2
1,2,4-Tribromobutane
Reactant of Route 3
1,2,4-Tribromobutane
Reactant of Route 4
1,2,4-Tribromobutane
Reactant of Route 5
1,2,4-Tribromobutane
Reactant of Route 6
1,2,4-Tribromobutane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.